azépines

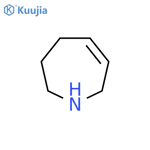

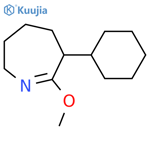

Azepines are a class of heterocyclic compounds characterized by a seven-membered ring structure containing five carbon atoms and three nitrogen atoms, with the nitrogen atoms typically positioned in a 1,4 or 1,2 pattern. These molecules exhibit significant structural diversity, enabling their application across various fields such as pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, azepines have gained attention due to their diverse biological activities. They are frequently used as lead structures for developing drugs targeting a wide range of diseases, including neurodegenerative disorders, psychiatric conditions, and inflammatory responses. The nitrogen atoms in azepine rings contribute to the potential for hydrogen bonding and electrostatic interactions, which can enhance the drug's binding affinity to target proteins.

Azepines also find applications in agrochemicals, where their unique structural features allow them to act as herbicides or fungicides by interfering with critical biological processes. Furthermore, due to their inherent chemical stability and solubility properties, azepine derivatives are increasingly explored for use in polymers and other materials, offering promising opportunities for novel material development.

Overall, the versatility of azepines makes them a valuable compound in various scientific disciplines, driving ongoing research into their potential applications.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

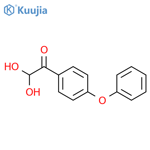

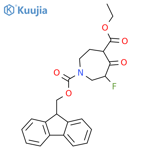

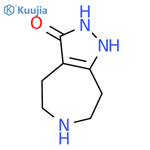

|

3H-Azepine, 2-methoxy- | 2183-95-1 | C7H9NO |

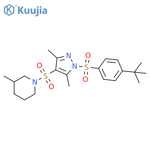

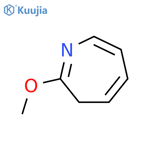

|

2H-Azepine,3,4,5,6-tetrahydro- | 2214-81-5 | C6H11N |

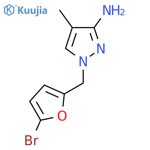

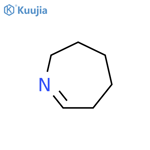

|

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde | 1492739-44-2 | C8H11N3O |

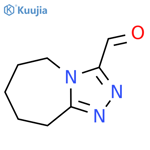

|

1H,4H,5H,6H,7H,8H-pyrazolo3,4-dazepin-3-ol | 1256643-60-3 | C7H11N3O |

|

4H,5H,6H,7H,8H-thieno3,2-cazepin-4-one | 4751-59-1 | C8H9NOS |

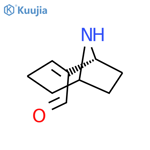

|

9-Azabicyclo[4.2.1]non-2-ene-2-carboxaldehyde, (1R)- (9CI) | 125736-21-2 | C9H13NO |

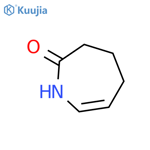

|

2H-Azepin-2-one, 1,3,4,5-tetrahydro- | 2228-76-4 | C6H9NO |

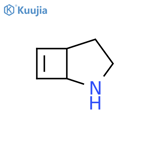

|

2-Azabicyclo[3.2.0]hept-6-ene | 130149-43-8 | C6H9N |

|

2,3,4,7-tetrahydro-1H-azepine | 150989-58-5 | C6H11N |

|

6-Cyclohexyl-3,4,5,6-tetrahydro-7-methoxy-2h-azepine | 1097302-28-7 | C13H23NO |

Littérature connexe

-

1. Back matter

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

Fournisseurs recommandés

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés